molecular formula C4HBr2FS B2502435 2,5-Dibromo-3-fluorothiophene CAS No. 32431-85-9

2,5-Dibromo-3-fluorothiophene

Cat. No. B2502435
CAS RN: 32431-85-9
M. Wt: 259.92
InChI Key: COZAAGPTYBLGJV-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorothiophene is a chemical compound with a molecular weight of 259.92 . It is used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes .


Synthesis Analysis

The synthesis of 2,5-Dibromo-3-fluorothiophene involves a decarboxylation-bromination reaction . It is prepared in essentially one step and is a potential monomer for a wide variety of fluorinated polythiophenes .


Chemical Reactions Analysis

While specific chemical reactions involving 2,5-Dibromo-3-fluorothiophene are not detailed in the search results, it’s known that this compound can be used as a starting reagent for the synthesis of various thiophenes .


Physical And Chemical Properties Analysis

2,5-Dibromo-3-fluorothiophene is a liquid at room temperature . .

Scientific Research Applications

Organic Synthesis

2,5-Dibromo-3-fluorothiophene serves as a valuable building block in organic synthesis. Chemists use it to construct more complex molecules due to its reactivity and versatility. Key reactions include Suzuki-Miyaura cross-coupling, Heck coupling, and Sonogashira coupling. By incorporating this compound, researchers can access novel structures for drug development, materials science, and agrochemicals .

Pharmaceutical Research

In drug discovery, 2,5-Dibromo-3-fluorothiophene plays a pivotal role. Medicinal chemists explore its derivatives to design new pharmaceutical agents. The fluorine substitution enhances bioavailability and metabolic stability, while the bromine atoms introduce diversity. Researchers investigate its potential as an antiviral, anticancer, or anti-inflammatory agent. Additionally, its unique electronic properties make it suitable for targeting specific biological pathways.

Materials Science

The compound’s conjugated structure makes it appealing for organic electronics. Researchers incorporate it into semiconducting polymers for applications like organic photovoltaics (solar cells), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Its electron-rich nature facilitates charge transport, leading to improved device performance. Moreover, its thermal stability ensures longevity in various materials .

Agrochemicals and Pesticides

2,5-Dibromo-3-fluorothiophene derivatives find use in agrochemicals. By modifying the molecule, scientists create novel fungicides, herbicides, and insecticides. These compounds protect crops from pests and diseases, contributing to sustainable agriculture. The fluorine substitution enhances their bioactivity and environmental safety.

Photophysical Studies

Researchers employ 2,5-Dibromo-3-fluorothiophene as a fluorescent probe in photophysical studies. Its emission properties allow investigation of excited-state dynamics, energy transfer, and fluorescence resonance energy transfer (FRET). Understanding these processes aids in designing sensors, imaging agents, and molecular probes for biological research .

Functional Materials

The compound’s unique combination of halogens and fluorine makes it valuable for designing functional materials. These include liquid crystals, luminescent materials, and conductive polymers. Its incorporation into these systems enhances their properties, leading to applications in displays, sensors, and optoelectronics .

Safety and Hazards

When handling 2,5-Dibromo-3-fluorothiophene, personal protective equipment and face protection should be worn . It’s important to ensure adequate ventilation and avoid ingestion and inhalation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2,5-dibromo-3-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2FS/c5-3-1-2(7)4(6)8-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZAAGPTYBLGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-fluorothiophene

CAS RN

32431-85-9
Record name 2,5-Dibromo-3-fluorothiophene
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